5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one
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Overview
Description
5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic compound known for its significant role in various scientific research fields. This compound is structurally related to sildenafil, a well-known pharmaceutical agent used for treating erectile dysfunction and pulmonary hypertension .
Preparation Methods
The synthesis of 5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Scientific Research Applications
5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one has diverse applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the study of similar compounds.
Biology: The compound is utilized in biochemical assays to investigate enzyme interactions and inhibition.
Medicine: It serves as a model compound in the development of new pharmaceuticals targeting similar pathways as sildenafil.
Mechanism of Action
The mechanism of action of 5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one involves the inhibition of phosphodiesterase enzymes, particularly PDE5. This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in vasodilation and increased blood flow. The molecular targets include the active site of PDE5, where the compound binds and prevents the breakdown of cGMP .
Comparison with Similar Compounds
Similar compounds to 5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one include:
Vardenafil: Another PDE5 inhibitor with a similar mechanism of action but different chemical structure.
Tadalafil: Also a PDE5 inhibitor, it has a longer duration of action compared to sildenafil and vardenafil.
Properties
Molecular Formula |
C22H30N6O4S |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14,20H,5-7,10-13H2,1-4H3/i3D3 |
InChI Key |
KYIZVGATHRLFFT-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC(=O)C4C(=N3)C(=NN4C)CCC |
Canonical SMILES |
CCCC1=NN(C2C1=NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C |
Origin of Product |
United States |
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